molecular formula C12H13NS B13160575 (1R)-1-(4-thien-2-ylphenyl)ethanamine

(1R)-1-(4-thien-2-ylphenyl)ethanamine

Cat. No.: B13160575
M. Wt: 203.31 g/mol
InChI Key: CZPBHPBBSDXKIG-SECBINFHSA-N
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Description

(1R)-1-[4-(thiophen-2-yl)phenyl]ethan-1-amine is an organic compound that features a thiophene ring attached to a phenyl group, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[4-(thiophen-2-yl)phenyl]ethan-1-amine typically involves the formation of the thiophene ring followed by its attachment to the phenyl group and subsequent amination. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of palladium-catalyzed cross-coupling reactions can facilitate the formation of thiophene rings with high regioselectivity . Additionally, environmentally sustainable methods such as the use of elemental sulfur and base-free generation of trisulfur radical anions have been explored .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[4-(thiophen-2-yl)phenyl]ethan-1-amine can undergo various chemical reactions including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of nitro groups can produce corresponding amines.

Mechanism of Action

The mechanism of action of (1R)-1-[4-(thiophen-2-yl)phenyl]ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-1-[4-(thiophen-2-yl)phenyl]ethan-1-amine is unique due to its combination of a thiophene ring and an ethanamine moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

(1R)-1-(4-thiophen-2-ylphenyl)ethanamine

InChI

InChI=1S/C12H13NS/c1-9(13)10-4-6-11(7-5-10)12-3-2-8-14-12/h2-9H,13H2,1H3/t9-/m1/s1

InChI Key

CZPBHPBBSDXKIG-SECBINFHSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C2=CC=CS2)N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CS2)N

Origin of Product

United States

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